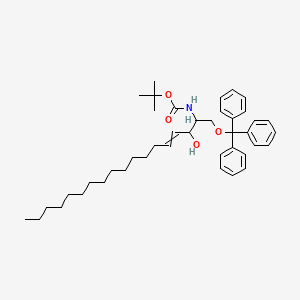
tert-butyl N-(3-hydroxy-1-trityloxyoctadec-4-en-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL is a synthetic compound with a complex structure that includes a tert-butyloxycarbonyl (Boc) protecting group, a triphenylmethyl (trityl) protecting group, and an unsaturated long-chain alcohol. This compound is part of the sphingoid base family, which are essential components of sphingolipids, playing crucial roles in cell structure and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL typically involves multiple steps, including the protection of functional groups, formation of the carbon chain, and introduction of double bonds. The process often starts with the protection of the amino group using a Boc group and the hydroxyl group using a trityl group. The formation of the carbon chain can be achieved through various organic reactions such as Wittig reactions or olefin metathesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry to enhance reaction efficiency and yield. The use of automated synthesizers and high-throughput screening can also streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The Boc and trityl protecting groups can be removed under acidic conditions to reveal the free amino and hydroxyl groups
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and hydrochloric acid (HCl) for trityl deprotection
Major Products
The major products formed from these reactions include the deprotected amino alcohol, oxidized ketones or aldehydes, and reduced saturated alcohols .
Scientific Research Applications
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex sphingolipids and other bioactive molecules.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.
Industry: Utilized in the development of drug delivery systems and as a building block for functional materials
Mechanism of Action
The compound exerts its effects primarily through its interactions with cellular membranes and signaling pathways. The Boc and trityl groups protect the functional groups during synthesis but are removed to reveal the active amino and hydroxyl groups. These groups can participate in hydrogen bonding and other interactions, influencing cell signaling pathways such as the sphingosine-1-phosphate (S1P) pathway, which is involved in cell growth, survival, and migration .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, a naturally occurring sphingoid base.
Phytosphingosine: A sphingoid base with additional hydroxyl groups.
Ceramides: N-acylated derivatives of sphingosine, essential components of cell membranes .
Uniqueness
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL is unique due to its synthetic origin and the presence of protecting groups, which allow for selective reactions and modifications. This makes it a valuable tool in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C42H59NO4 |
|---|---|
Molecular Weight |
641.9 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-1-trityloxyoctadec-4-en-2-yl)carbamate |
InChI |
InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-26-33-39(44)38(43-40(45)47-41(2,3)4)34-46-42(35-27-20-17-21-28-35,36-29-22-18-23-30-36)37-31-24-19-25-32-37/h17-33,38-39,44H,5-16,34H2,1-4H3,(H,43,45) |
InChI Key |
CCYBTOBZKHQOTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















